Diethyl fluoromalonate

説明

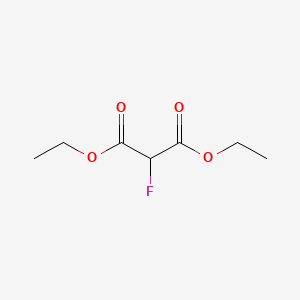

Structure

3D Structure

特性

IUPAC Name |

diethyl 2-fluoropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWQBFVDZPZZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218626 | |

| Record name | Malonic acid, fluoro-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685-88-1 | |

| Record name | Propanedioic acid, 2-fluoro-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl fluoromalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 685-88-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonic acid, fluoro-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl fluoromalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL FLUOROMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RG5PXU326 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl Fluoromalonate and Its Derivatives

Direct Fluorination Approaches

Direct fluorination strategies provide an efficient pathway to introduce a fluorine atom into the malonate structure. These methods are advantageous due to their directness, often reducing the number of synthetic steps required compared to other approaches.

Electrophilic Fluorination of Malonate Enol Derivatives

The replacement of an enolic hydrogen atom with fluorine using an electrophilic fluorinating agent is the most direct method for synthesizing fluoromalonate esters. worktribe.com Over the past six decades, a variety of reagents and procedures have been developed for this purpose. worktribe.com

N-Fluorobenzenesulfonimide (NFSI) has emerged as a highly effective electrophilic fluorinating reagent. worktribe.com It is a shelf-stable, commercially available solid, making it a convenient choice in a laboratory setting. worktribe.com NFSI has been successfully employed in the asymmetric fluorination of prochiral malonate esters. worktribe.com For instance, the fluorination of diethyl malonate using NFSI in the presence of a catalytic amount of a Lewis acid like titanium(IV) tert-butoxide has been shown to produce diethyl fluoromalonate. fluorine1.ru While this method can lead to a mixture of mono- and di-fluorinated products, conditions can be optimized to favor the mono-fluorinated compound. fluorine1.ru

A study on the Lewis acid-catalyzed selective mono-fluorination of malonates using a related reagent, Me-NFSI, demonstrated the formation of this compound. fluorine1.ru The use of a sterically hindered Lewis acid like Ti(OtBu)4 was found to inhibit side reactions such as transesterification. fluorine1.ru

Table 1: Lewis Acid-Catalyzed Fluorination of Diethyl Malonate with Me-NFSI fluorine1.ru

| Entry | Lewis Acid (mol%) | Yield of this compound (%) (NMR) | Yield of Diethyl Difluoromalonate (%) (NMR) | Isolated Yield (%) |

| 1 | Ti(OtBu)4 (10) | 60 | 15 | 45 |

| 2 | Ti(OtBu)4 (30) | - | - | - |

| 3 | Ti(OtBu)4 (50) | - | - | - |

| 4 | Ti(OiPr)4 (10) | - | - | - |

Yields were determined by 19F-NMR analysis of the crude mixture. fluorine1.ru

Selectfluor™, another stable and commercially available electrophilic fluorinating agent, is also widely used for the synthesis of fluoromalonate derivatives. worktribe.comrsc.org The reaction of the diethyl 2-phenylmalonate salt with Selectfluor™ has been reported to afford the fluorinated product in an almost quantitative yield of 93%. worktribe.com While effective, syntheses using electrophilic fluorinating agents like Selectfluor™ may not be as commercially attractive for large-scale manufacturing compared to other methods. rsc.org Research has also shown that mono-fluorination can be achieved using Selectfluor® in the presence of a stoichiometric amount of a Lewis acid. fluorine1.ru

N-fluoro-2,4,6-trimethylpyridinium triflate is another effective electrophilic fluorinating reagent. worktribe.com It has been shown to react with the sodium salt of diethyl malonate to produce diethyl 2-fluoromalonate in high yield. worktribe.com This reagent has also been used in the enantioselective construction of quaternary stereogenic centers containing a fluorine atom. rsc.org For example, the fluorination of various methyl (1R,3R,4S)-8-phenylmenthyl alkylmalonates using lithium hexamethyldisilazide and N-fluoro-2,4,6-trimethylpyridinium triflate has been investigated. rsc.org

Selective Direct Fluorination with Elemental Fluorine Gas

The direct use of elemental fluorine (F₂) gas for the fluorination of malonates was initially considered impractical. worktribe.com However, subsequent research demonstrated that selective fluorination is possible. worktribe.com This method is particularly attractive for large-scale industrial applications due to the low cost of fluorine gas. acsgcipr.org

A significant advancement in this area was the discovery that adding a catalytic amount of copper nitrate (B79036) can activate the malonate substrate towards direct fluorination. worktribe.com This copper-catalyzed fluorination of diethyl malonate using elemental fluorine gas can produce diethyl 2-fluoromalonate in near quantitative yields. researchgate.net This one-step selective direct fluorination process has been shown to be highly efficient, with favorable green metrics such as atom economy and process mass intensity. researchgate.net

Optimization studies have been conducted to improve the selectivity and yield of this reaction. rsc.org Real-time monitoring of the reaction using IR spectroscopy revealed that the conversion is directly proportional to the amount of fluorine gas introduced. rsc.org Using this technique, complete conversion of diethyl malonate was achieved with 93% selectivity for the mono-fluorinated product when 1.1 equivalents of fluorine were used. rsc.org

Table 2: Optimization of Direct Fluorination of Diethyl Malonate with F₂ rsc.org

| Entry | F₂ (eq.) | Catalyst Loading (mol%) | Selectivity for this compound (%) |

| 1 | 1.1 | 10 | 93 |

| 2 | 1.8 | 10 | - |

| 3 | 1.1 | 5 | - |

| 4 | 1.1 | 15 | - |

Selectivity was determined from the crude reaction mixture. rsc.org

The use of continuous flow microreactors for the direct fluorination of diethyl malonate with elemental fluorine has been explored. worktribe.com While initial attempts in acetonitrile (B52724) as the reaction medium resulted in low selectivity, yielding a mixture of mono- and difluorinated products, this technology holds promise for improving safety and control over highly exothermic fluorination reactions. worktribe.comdur.ac.uk The use of microreactors can offer advantages in terms of heat and mass transfer, potentially leading to cleaner and more selective reactions. google.com

Copper-Catalyzed Fluorination

The direct fluorination of diethyl malonate using elemental fluorine gas can be effectively mediated by a copper catalyst, which has been shown to solve selectivity issues encountered in non-catalyzed reactions. worktribe.com Research indicates that the addition of a catalytic amount of copper nitrate (Cu(NO₃)₂·2.5H₂O) activates the malonate substrate, facilitating a more controlled reaction. worktribe.comresearchgate.net This method allows for the synthesis of diethyl 2-fluoromalonate from low-cost starting materials with high atom economy. researchgate.net

Table 1: Optimization of Copper-Catalyzed Fluorination of Diethyl Malonate

| Parameter Varied | Conditions | Conversion (%) | Yield of this compound (%) | Source |

|---|---|---|---|---|

| Baseline | 10% F₂ in N₂, 0°C, 10 mol% catalyst, 1 M substrate | 100 | 91 | researchgate.netrsc.org |

| F₂ Concentration | 20% F₂ in N₂ | 100 | 88 | researchgate.netrsc.org |

| Temperature | 25°C | 100 | 84 | researchgate.netrsc.org |

| Catalyst Loading | 5 mol% | 100 | 89 | researchgate.netrsc.org |

| Substrate Concentration | 2 M | 100 | 93 | researchgate.netrsc.org |

Influence of Stoichiometry on Mono- and Difluorination

The stoichiometry of the reagents is a critical factor that dictates the ratio of monofluorinated to difluorinated products. worktribe.com In reactions involving a base such as sodium hydride (NaH) and a fluorinating agent, the amount of base used directly influences the outcome. worktribe.com For instance, using one equivalent of NaH with an electrophilic fluorinating agent on diethyl malonate yielded a mixture of 37% monofluorinated and 23% difluorinated product. worktribe.com Increasing the base to 2.25 equivalents shifted the product distribution, making the difluorinated ester the major product at 37%, with the monofluorinated ester reduced to 14%. worktribe.com

In the context of copper-catalyzed direct fluorination, the stoichiometry of the fluorine gas is carefully controlled to favor monofluorination. rsc.orgallfordrugs.com Research has shown that using a slight excess of fluorine (1.1 equivalents) results in high selectivity for this compound, achieving a 93% yield. rsc.orgallfordrugs.com In this case, difluorinated byproducts are minimized. rsc.orgallfordrugs.com However, using a larger excess of fluorine gas (e.g., 1.8 equivalents) leads to an increase in the formation of these difluorinated impurities. rsc.orgallfordrugs.com

Green Chemistry Metrics and Environmental Impact Assessment

The environmental performance of different synthetic routes to this compound has been assessed using green chemistry metrics, such as Atom Economy (AE) and Process Mass Intensity (PMI). rsc.orgrsc.orgacsgcipr.org Three primary industrial strategies are often compared: the reaction of hexafluoropropene (B89477) (HFP) with ethanol (B145695), the Halogen Exchange (Halex) process, and the copper-catalyzed selective direct fluorination (SDF). allfordrugs.comacsgcipr.org

The direct fluorination process is a one-step synthesis that demonstrates a significantly higher atom economy and a much lower PMI compared to the multi-step HFP and Halex methods. rsc.orgrsc.org The low atom economy of the Halex route is attributed to the high molecular weight reagents used for both the initial chlorination with sulfuryl chloride and the subsequent fluorine exchange with reagents like triethylamine (B128534) trihydrofluoride. rsc.org The SDF process has a PMI value of less than 10, which is a benchmark for an efficient and environmentally favorable chemical synthesis. rsc.orgacsgcipr.org These metrics establish that direct fluorination using fluorine gas can compete favorably with traditional methods from an environmental standpoint. rsc.orgallfordrugs.com

Table 2: Comparative Green Metrics for this compound Synthesis

| Metric | HFP Method | Halex Process (Cumulative) | Cu-Catalyzed Direct Fluorination | Source |

|---|---|---|---|---|

| Yield (%) | 52 | 77 | 77 (distilled) | rsc.orgrsc.org |

| Atom Economy (%) | 26 | 24 | 89 | rsc.orgrsc.org |

| Process Mass Intensity (PMI) | >50 | 26.6 | 9.7 | rsc.orgacsgcipr.orgrsc.org |

Halogen Exchange Processes (Halex)

The Halogen Exchange (Halex) process is a significant alternative to direct fluorination for producing this compound on a large scale. worktribe.comacsgcipr.orgdur.ac.uk This method involves the substitution of a chlorine atom with fluorine. dur.ac.uk The typical starting material is diethyl chloromalonate, which is reacted with a suitable fluoride (B91410) ion source. worktribe.comdur.ac.uk

A critical aspect of the Halex process is the need for high-purity diethyl chloromalonate, as the purity of the final product is largely dependent on the efficiency and selectivity of this step. rsc.orgrsc.orgdur.ac.uk The initial chlorination of diethyl malonate, often with sulfuryl chloride, is reasonably selective and can provide the necessary precursor in good yield after vacuum distillation. rsc.orgrsc.orgdur.ac.uk The subsequent halogen exchange reaction is generally efficient, utilizing convenient and reactive sources of fluoride ion such as amine-hydrogen fluoride complexes, which are safer to handle than anhydrous hydrogen fluoride and are commercially available on a large scale. rsc.orgrsc.orgdur.ac.uk

Reaction of Diethyl Chloromalonate with Fluoride Sources

The core of the Halex process is the reaction of diethyl chloromalonate with various nucleophilic fluoride sources. worktribe.comdur.ac.uk Amine-hydrogen fluoride complexes are commonly employed for this transformation. worktribe.comdur.ac.uk The reaction typically involves heating diethyl chloromalonate with the fluoride source, sometimes in the presence of a base, to facilitate the substitution of chlorine for fluorine. dokumen.pubgoogle.com

Use of Triethylamine Trihydrofluoride (Et₃N·3HF)

Triethylamine trihydrofluoride (Et₃N·3HF) is a frequently used reagent for this halogen exchange. worktribe.comdokumen.pub In a procedure reported by Bayer, reacting diethyl chloromalonate with triethylamine and Et₃N·3HF yields diethyl 2-fluoromalonate. worktribe.com A detailed method involves heating diethyl α-chloromalonate with Et₃N·3HF to 105–110 °C for 15 hours, which results in an 84% yield of the fluorinated product. dokumen.pub Another protocol describes the drop-wise addition of Et₃N·3HF to a mixture of diethyl 2-chloromalonate and triethylamine, followed by heating at 105-110 °C for 18-20 hours in an autoclave, to produce the desired compound. google.com

Application of DBN·HF Complex

Another effective fluoride source for the Halex reaction is the 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)·HF complex. worktribe.com A process developed by Solvay utilizes this reagent to convert diethyl chloromalonate to diethyl 2-fluoromalonate. worktribe.com This method is reported to achieve a 91% conversion on a large scale, highlighting its industrial applicability. worktribe.com

Quantum-Chemical Investigations of Reaction Mechanisms (SN1 vs. SN2)

Quantum-chemical studies, including ab initio and density functional theory (DFT) calculations, have provided deep insights into the mechanistic nuances of nucleophilic fluorination. nih.govacs.org These investigations help to elucidate the competition between the SN1 and SN2 pathways, as well as the competing E2 elimination reaction. nih.gov

For the synthesis of this compound via halogen exchange, the reaction is generally understood to proceed through an SN2 mechanism. Computational models confirm that the reaction rate and selectivity towards the SN2 pathway can be enhanced through the strategic use of catalysts and solvents that selectively solvate and stabilize the SN2 transition state. acs.org

Theoretical analyses of reactions involving KF and 18-crown-6 (B118740) show that the crown ether acts as a Lewis base promoter. It interacts with the counter-cation (e.g., K⁺ or Cs⁺), reducing its strong coulombic attraction to the fluoride nucleophile. mdpi.com This reduction in ion-pairing raises the energy of the nucleophile's highest occupied molecular orbital (HOMO), making it a stronger Lewis base and facilitating the SN2 attack. nih.gov DFT studies on similar systems have been used to calculate the Gibbs free energy of activation, confirming that the presence of a crown ether lowers the energy barrier for the SN2 pathway. mdpi.com For secondary substrates, which are more prone to borderline SN1/SN2 behavior, explicit solvent models in DFT calculations are crucial for accurately predicting the reaction pathway, which often has a loose, SN2-like character with significant solvent assistance. rsc.org

Other Synthetic Routes

Beyond halogen exchange, alternative methods have been developed for the synthesis of this compound, including reactions involving perfluoroalkenes and the condensation of fluoroacetic acid derivatives.

Reaction of Ethanol with Hexafluoropropene (HFP)

A notable and economically viable strategy for the large-scale manufacture of this compound involves the reaction of ethanol with hexafluoropropene (HFP). allfordrugs.comacsgcipr.orgrsc.org HFP is an inexpensive and industrially available perfluorinated building block. dur.ac.ukrsc.org The synthesis is a multi-step process involving the stepwise basic alcoholysis of HFP. dur.ac.ukoup.com

| Step | Reactants | Product | Reported Yield |

| 1 | Hexafluoropropene, Sodium Ethoxide, Ethanol | Ethyl 2,3,3,3-tetrafluoropropionate | 82% |

| 2 | Ethyl 2,3,3,3-tetrafluoropropionate, Sodium Ethoxide, Ethanol | This compound | 63% |

This interactive table summarizes the key steps and yields in the synthesis of this compound from hexafluoropropene (HFP) and ethanol.

This route is considered one of the three realistic, low-cost strategies for industrial production. acsgcipr.org However, from a green chemistry perspective, the HFP method is considered a wasteful and low-atom-economy process. rsc.org

Condensation of Fluoroacetic Acid Derivatives with Alkyl Chloroformates

Another synthetic pathway to this compound involves the condensation of a fluoroacetic acid derivative with an alkyl chloroformate, such as ethyl chloroformate. dur.ac.ukworktribe.com This method relies on the acylation of a carbanion derived from a fluoroacetate (B1212596) ester. worktribe.com

An early procedure involved the reaction of the sodium enolate of ethyl fluoroacetate with ethyl chloroformate, but this resulted in a low yield of only 21%. worktribe.com A subsequent, improved method was developed using the less toxic ethyl bromofluoroacetate as the starting material. In this procedure, ethyl bromofluoroacetate is reacted with tributylphosphine (B147548) to form an ylid, which is then acylated in situ with ethyl chloroformate to furnish diethyl 2-fluoromalonate. dur.ac.ukworktribe.com

| Starting Material | Reagents | Product | Yield |

| Ethyl fluoroacetate | 1. Sodium salt formation2. Ethyl chloroformate | Diethyl 2-fluoromalonate | 21% |

| Ethyl bromofluoroacetate | 1. Tributylphosphine2. Ethyl chloroformate | Diethyl 2-fluoromalonate | Not specified in source |

This interactive table compares two different approaches for the synthesis of this compound via condensation with ethyl chloroformate.

Reactivity and Transformation of Diethyl Fluoromalonate in Organic Synthesis

Nucleophilic Reactions of Fluoromalonate Anion

Diethyl fluoromalonate is a valuable reagent in organic synthesis, primarily due to the reactivity of its corresponding carbanion, the fluoromalonate anion. innospk.comguidechem.com The presence of two electron-withdrawing ester groups significantly increases the acidity of the α-hydrogen, facilitating its removal by a base to form a resonance-stabilized enolate. This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions. youtube.comlibretexts.org The fluorine atom enhances the reactivity of the molecule, making it a key building block for introducing fluorine into complex structures, a common strategy in the development of pharmaceuticals and agrochemicals. innospk.comacs.org

Alkylation Reactions

The fluoromalonate anion readily undergoes alkylation when treated with alkyl halides in an SN2 reaction. libretexts.org This process allows for the formation of a new carbon-carbon bond at the α-position. The reaction is typically carried out by first deprotonating this compound with a suitable base, such as sodium ethoxide, to generate the enolate, which then acts as the nucleophile. youtube.comlibretexts.org The choice of alkyl halide is crucial, with primary and secondary halides being preferred to avoid competing elimination reactions that are common with tertiary halides. libretexts.org The alkylation of C-H acidic compounds like this compound can sometimes lead to dialkylation products, as the monoalkylated derivative may still possess sufficient acidity to react further. google.com

A significant and versatile method for the alkylation of this compound is the palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This reaction involves the reaction of the fluoromalonate anion with an allylic substrate, such as an allyl acetate (B1210297) or carbonate, in the presence of a palladium(0) catalyst. organic-chemistry.orgrsc.org The process begins with the coordination of the Pd(0) catalyst to the alkene of the allylic system, followed by oxidative addition to form a π-allyl palladium complex. wikipedia.org The fluoromalonate nucleophile then attacks this complex, typically at the less sterically hindered terminal carbon of the allyl group, to yield the allylated product. organic-chemistry.org

The development of chiral phosphine (B1218219) ligands has enabled highly enantioselective versions of this reaction, known as Asymmetric Allylic Alkylations (AAA), which are powerful tools in asymmetric synthesis. wikipedia.orgacs.org For instance, pyridine-sulfonamide and pyridine-sulfoxide ligands have been successfully applied in the palladium-catalyzed asymmetric allylation of rac-1,3-diarylallyl acetates with dimethyl 2-fluoromalonate, achieving high enantiomeric excess (ee). acs.org

| Allylic Substrate | Fluoromalonate Source | Catalyst/Ligand | Conditions | Yield | ee (%) | Reference |

|---|---|---|---|---|---|---|

| rac-1,3-Diarylallyl acetates | Dimethyl 2-fluoromalonate | Pd/Pyridine-sulfonamide ligand (L115) | Not specified | High | High | acs.org |

| rac-1,3-Diarylallyl acetates | Dimethyl 2-fluoromalonate | Pd/Pyridine-sulfoxide ligand (L116) | Not specified | High | High | acs.org |

| Benzyl/Allyl alcohols | Malonates (general) | Palladium catalyst | Organic carbonate solvent (in situ activation) | High | Not applicable | rsc.org |

Acylation Reactions

The nucleophilic fluoromalonate anion can also participate in acylation reactions with acylating agents, such as acyl chlorides. This reaction leads to the formation of α-fluoro-β-keto esters, which are versatile intermediates in organic synthesis. The mechanism is analogous to alkylation, where the enolate attacks the electrophilic carbonyl carbon of the acyl halide, followed by the departure of the halide leaving group. This provides a direct method for constructing more complex dicarbonyl compounds.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a cornerstone reaction for the fluoromalonate anion. wikipedia.orgchemistrysteps.com In this reaction, this compound acts as a "Michael donor" and adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, known as a "Michael acceptor". wikipedia.org The reaction is highly valuable for forming 1,5-dicarbonyl compounds or their analogs and is a key step in many synthetic pathways, including the synthesis of α-fluoro-γ-amino acids and 4-fluoroglutamates. worktribe.com The conjugate addition of the fluoromalonate anion to Michael acceptors like α,β-unsaturated ketones, sulfones, and nitro compounds has been demonstrated. worktribe.comnih.gov

Significant research has focused on developing enantioselective versions of the Michael addition using this compound to create chiral molecules. nih.gov The addition to α,β-unsaturated ketones (enones), such as chalcones, produces versatile adducts that can be converted into δ-ketoesters. nih.govrsc.orgrsc.org Similarly, the addition to nitroalkenes yields γ-nitro esters, which are valuable precursors for γ-amino acids like baclofen (B1667701) and pregabalin. encyclopedia.pubmdpi.com

The success of these asymmetric reactions often relies on the use of chiral catalysts, which can be either metal complexes or small organic molecules (organocatalysts). nih.govlongdom.org For example, nickel-sparteine complexes have been shown to catalyze the asymmetric Michael addition of diethyl malonate to substituted chalcones with good enantioselectivity. longdom.org The addition to sterically hindered substrates, such as β,β-disubstituted β-trifluoromethyl enones, has also been achieved with high enantioselectivity, although sometimes requiring high-pressure conditions to proceed effectively. nih.gov

Organocatalysis has emerged as a powerful strategy for effecting enantioselective Michael additions. rsc.org Bifunctional organocatalysts, which possess both a basic site to deprotonate the malonate and a hydrogen-bond donating moiety to activate the Michael acceptor, are particularly effective. encyclopedia.pub Catalysts derived from cinchona alkaloids, such as thiourea (B124793) derivatives, have been extensively studied and have proven highly successful. encyclopedia.pubrsc.org

In the addition to nitroalkenes, a high level of enantioselectivity is achieved through a dual activation mechanism. encyclopedia.pub The tertiary amine of the catalyst deprotonates the this compound, while the thiourea group forms hydrogen bonds with the nitro group of the acceptor, orienting the reactants for a stereoselective attack. encyclopedia.pub This approach has been used to synthesize Michael adducts with high yields and excellent enantiomeric excesses. encyclopedia.pubrsc.org Commercially available primary amines like 1,2-diphenylethanediamine have also been used directly as organocatalysts for the addition of malonates to enones, furnishing adducts with high enantiopurity. nih.govrsc.org

| Michael Acceptor | Malonate Donor | Organocatalyst | Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| β-Nitrostyrene | Diethyl malonate | Takemoto thiourea catalyst (R,R)-13 (10 mol%) | Toluene (B28343) | 80 | 94 | encyclopedia.pub |

| β-Nitrostyrene | Dimethyl malonate | Cinchonine-derived thiourea (1e) | Not specified | High | High | rsc.org |

| β-Trifluoromethyl 2-thiazolyl enones | Diethyl malonate | Amine-thiourea (1b) (5 mol%) | 9–10 kbar pressure | High | up to 95 | nih.gov |

| Cinnamones and Chalcones | Malonates | 1,2-Diphenylethanediamine | Acetic acid additive | 61–99 | 65 to >99 | nih.gov |

| trans-β-Nitrostyrene | Diethyl malonate | 2-aminoDMAP/urea catalyst (5 mol%) | Toluene, rt, 4h | High | 94 | metu.edu.tr |

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound serves as a potent nucleophile in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis for the formation of carbon-aryl bonds. The presence of the fluorine atom and two electron-withdrawing ester groups on the central carbon atom significantly enhances the acidity of the methine proton, facilitating the formation of a stabilized carbanion. This carbanion can then attack electron-deficient aromatic rings, leading to the displacement of a suitable leaving group, typically a halide.

The general mechanism of the SNAr reaction involving this compound proceeds through a two-step addition-elimination pathway. First, the nucleophilic carbanion, generated by treating this compound with a base, attacks the electron-poor aromatic ring at the carbon atom bearing the leaving group. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by electron-withdrawing groups on the ring. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.

A significant application of this compound in SNAr reactions is its reaction with ortho-fluoronitrobenzene derivatives. In these reactions, the carbanion generated from this compound effectively displaces the fluorine atom of the ortho-fluoronitrobenzene. The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF).

The efficiency of this displacement is attributed to the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack. The reaction of the this compound carbanion with ortho-fluoronitrobenzene leads to the formation of diethyl 2-fluoro-2-(2-nitrophenyl)malonate in good yield. This reaction has been shown to be quantitative as measured by 19F NMR spectroscopy of the crude reaction mixture.

Table 1: SNAr Reaction of this compound with ortho-Fluoronitrobenzene Derivatives

| Entry | ortho-Fluoronitrobenzene Derivative | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | ortho-Fluoronitrobenzene | NaH | DMF | Diethyl 2-fluoro-2-(2-nitrophenyl)malonate | Good |

The products obtained from the SNAr reaction of this compound with ortho-fluoronitrobenzene derivatives are valuable intermediates for the synthesis of various biologically significant molecules, particularly fluorooxindoles and fluoroarylacetic acid derivatives.

Fluoroarylacetic Acid Derivatives:

The initial SNAr product, diethyl 2-fluoro-2-(2-nitrophenyl)malonate, can be readily converted to 2-fluoro-2-arylacetic acids. This transformation is typically achieved through decarboxylation by reaction with a base like potassium hydroxide. This process efficiently removes one of the ester groups, yielding the corresponding carboxylic acid.

Fluorooxindole Derivatives:

The synthesis of fluorooxindoles from the SNAr adduct involves a reductive cyclization process. After the initial substitution, the nitro group of the resulting arylmalonate is reduced to an amino group. This reduction can be accomplished using various reducing agents, such as iron powder in the presence of an acid. The subsequent intramolecular cyclization of the resulting amino compound, often promoted by heating, leads to the formation of the desired 3-fluorooxindole ring system. This strategy provides a valuable route to these relatively rare fluorinated heterocyclic systems, which exhibit useful biological activities.

The versatility of this method allows for the synthesis of a range of substituted fluorooxindoles and fluoroarylacetic acids by starting with appropriately substituted ortho-fluoronitrobenzene derivatives.

Reactions with C=N Bonds

This compound also participates in nucleophilic addition reactions with carbon-nitrogen double bonds (C=N), most notably in Mannich-type reactions. These reactions provide an effective method for the synthesis of β-amino-α-fluoro carbonyl compounds, which are important building blocks in medicinal chemistry.

The reaction of this compound with N-Boc-aldimines is a prominent example of its reactivity towards C=N bonds. In this Mannich-type reaction, the enolate of this compound adds to the electrophilic carbon of the N-Boc-aldimine, leading to the formation of a new carbon-carbon bond. This reaction is typically catalyzed by a base and provides access to β-amino-β-fluoromalonate derivatives.

To control the stereochemistry of the newly formed stereocenter, asymmetric Mannich reactions of this compound with N-Boc-aldimines have been developed using chiral organocatalysts. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven to be highly effective in promoting these reactions with excellent enantioselectivity. These catalysts typically possess both a Brønsted acid and a Lewis base functionality, which act in concert to activate the aldimine and the fluoromalonate, respectively, and to control the facial selectivity of the nucleophilic attack. The treatment of this compound with N-Boc-aldimines under mild reaction conditions in the presence of a chiral bifunctional organocatalyst affords the corresponding β-amino-β-fluoromalonates with excellent enantioselectivities, often in the range of 93–97% ee.

Table 2: Asymmetric Mannich Reaction of this compound with N-Boc-Aldimines

| Entry | N-Boc-Aldimine | Chiral Organocatalyst | Solvent | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | N-Boc-phenylmethanimine | Cinchona-derived thiourea | Toluene | 95 |

| 2 | N-Boc-(4-chlorophenyl)methanimine | Cinchona-derived thiourea | Toluene | 97 |

| 3 | N-Boc-(4-methoxyphenyl)methanimine | Cinchona-derived thiourea | Toluene | 93 |

Mannich-Type Reactions with N-Boc-Aldimines

Palladium-Catalyzed Cross-Coupling Reactions

This compound has also been successfully employed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of a carbon-carbon bond between the fluoromalonate moiety and an aryl or vinyl group, providing a powerful tool for the synthesis of α-fluoro-α-aryl and α-fluoro-α-vinyl malonates. The palladium catalyst facilitates the reaction between the enolate of this compound and an organic halide or triflate.

The scope of these reactions includes the coupling of this compound with a variety of aryl bromides and chlorides. The use of sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands on the palladium center has been shown to be crucial for achieving high yields in these transformations. These bulky ligands promote the reductive elimination step of the catalytic cycle and prevent catalyst deactivation. The reactions are typically carried out in the presence of a base to generate the malonate enolate. This methodology allows for the coupling of both electron-rich and electron-poor aryl halides, as well as sterically hindered substrates, with this compound.

Table 3: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Palladium Catalyst/Ligand | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd(OAc)2 / P(t-Bu)3 | NaH | Diethyl 2-fluoro-2-(p-tolyl)malonate | 85 |

| 2 | 4-Chlorobenzonitrile | Pd2(dba)3 / (1-Ad)P(t-Bu)2 | NaH | Diethyl 2-(4-cyanophenyl)-2-fluoromalonate | 92 |

| 3 | 2-Bromonaphthalene | Pd(OAc)2 / (Ph5C5)Fe(C5H4)P(t-Bu)2 | NaH | Diethyl 2-fluoro-2-(naphthalen-2-yl)malonate | 88 |

Functional Group Interconversions

The ester groups of this compound and its arylated derivatives can be hydrolyzed to the corresponding carboxylic acids. This transformation is typically achieved by heating in an aqueous acidic medium. acs.org The resulting α-fluoromalonic acids are valuable intermediates themselves. However, this hydrolysis is often directly followed by decarboxylation, especially under vigorous conditions. acs.orgbeilstein-journals.org

While the simple hydrolysis to form a stable α-fluoromalonic acid can be challenging, the process serves as a direct route to α-fluorocarboxylic acid derivatives. acs.org For example, early studies reported the synthesis of 2-fluoroalkanoic acids and 2-fluoro-2-phenylacetic acid through this hydrolytic approach. worktribe.comacs.org The reaction conditions, particularly temperature and pH, must be carefully controlled to manage the subsequent decarboxylation step.

Decarboxylation is a common subsequent reaction following the hydrolysis of this compound derivatives. The resulting α-fluoromalonic acid intermediate is often thermally unstable and readily loses a molecule of carbon dioxide to yield an α-fluorocarboxylic acid. beilstein-journals.orgnih.gov In many synthetic procedures, hydrolysis and decarboxylation occur in a single step.

For instance, extensive investigation into the hydrolysis of diethyl 2-(perfluorophenyl)malonate revealed that under both harsh basic and acidic reflux conditions, the reaction was accompanied by complete decarboxylation, yielding 2-(perfluorophenyl)acetic acid as the sole product. beilstein-journals.orgnih.gov Attempts to isolate the intermediate 2-(perfluorophenyl)malonic acid were unsuccessful due to its pronounced thermal instability. beilstein-journals.org This tandem hydrolysis-decarboxylation sequence provides a reliable method for converting α-aryl-α-fluoromalonate esters into the corresponding α-aryl-α-fluoroacetic acids. nih.gov

Heterocycle Formation

This compound is a key building block in the synthesis of fluorinated heterocycles, most notably 5-fluoropyrimidine (B1206419) derivatives, which are of significant interest in medicinal chemistry. worktribe.comacs.org The reaction involves the condensation of this compound with a suitable N-C-N fragment, such as an amidine, urea, or thiourea derivative. bu.edu.eg

One of the earliest examples of this application was the preparation of 2-ethylthio-5-fluoro-4,6-dihydroxypyrimidine. worktribe.com This was achieved by reacting this compound with S-ethyl isothiouronium bromide. acs.org This cyclocondensation reaction establishes the pyrimidine (B1678525) ring with the fluorine atom positioned at the 5-position, a common motif in many bioactive compounds, including the widely used anticancer drug 5-fluorouracil. worktribe.comnih.gov The 4,6-dihydroxypyrimidines formed can be further converted into corresponding dichloropyrimidines, which are versatile intermediates for creating more complex derivatives. worktribe.com

Preparation of Fluorinated Quinolines and Tetrahydroquinolines

The synthesis of selectively fluorinated heterocyclic compounds is of significant interest due to their prevalence in valuable pharmaceuticals and agrochemicals. chimia.ch this compound serves as a key building block in the preparation of fluorinated quinoline (B57606) and tetrahydroquinoline systems.

A notable strategy for synthesizing fluorotetrahydroquinolines involves a two-step process starting from this compound and suitable ortho-nitrobenzyl bromide precursors. chimia.chchimia.ch The initial step is the reaction of the anion of this compound, generated by deprotonation with sodium hydride in dimethylformamide (DMF), with various ortho-nitrobenzyl bromide derivatives. This reaction proceeds in good yields to afford the corresponding diester derivatives. chimia.ch

Subsequent reduction of the nitro group in these diester intermediates, followed by cyclization, leads to the formation of the target fluorotetrahydroquinolines. chimia.ch This reduction and cyclization can be effectively achieved using methods such as catalytic hydrogenation over palladium on carbon or by using sodium dithionite. chimia.ch

The versatility of this compound is further demonstrated in the synthesis of other fluorinated quinoline derivatives. For instance, 3-fluoro-6-methoxyquinoline (B1245202) has been synthesized using dimethyl fluoromalonate. acs.org Additionally, chlorinated fluoro-quinoline derivatives can be prepared in a single step from 2-fluoromalonic acid through a tandem chlorination-cyclization process in the presence of phosphoryl chloride. researchgate.net These chlorinated intermediates can then be further functionalized via Suzuki cross-coupling or SNAr reactions to create a diverse library of polysubstituted fluorinated quinolines. researchgate.net

Table 1: Synthesis of Diester Derivatives from this compound and Ortho-Nitrobenzyl Bromides chimia.ch

| Entry | R Group in Ortho-Nitrobenzyl Bromide | Product | Yield (%) |

| 1 | H | Diethyl 2-fluoro-2-(2-nitrobenzyl)malonate | 75 |

| 2 | 4-OMe | Diethyl 2-fluoro-2-(4-methoxy-2-nitrobenzyl)malonate | 80 |

| 3 | 4-Cl | Diethyl 2-(4-chloro-2-nitrobenzyl)-2-fluoromalonate | 72 |

Table 2: Synthesis of Fluorotetrahydroquinolines via Reduction-Cyclisation chimia.ch

| Entry | Starting Diester | Reduction Method | Product | Yield (%) |

| 1 | Diethyl 2-fluoro-2-(2-nitrobenzyl)malonate | H₂, Pd/C | Ethyl 3-fluoro-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | 65 |

| 2 | Diethyl 2-fluoro-2-(4-methoxy-2-nitrobenzyl)malonate | Na₂S₂O₄ | Ethyl 3-fluoro-6-methoxy-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | 58 |

| 3 | Diethyl 2-(4-chloro-2-nitrobenzyl)-2-fluoromalonate | H₂, Pd/C | Ethyl 6-chloro-3-fluoro-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | 70 |

Formation of Fluorinated Oxindoles

Fluorinated oxindoles are relatively uncommon heterocyclic systems, yet they exhibit valuable biological activities. beilstein-journals.org this compound has proven to be a highly effective fluorinated building block for the synthesis of these compounds. beilstein-journals.orgnih.gov

One synthetic approach involves the nucleophilic aromatic substitution (SNAr) reaction of the carbanion of this compound with ortho-fluoronitrobenzene substrates. beilstein-journals.org This reaction, typically carried out using sodium hydride in DMF, results in the efficient displacement of the fluorine atom on the aromatic ring to yield diethyl 2-fluoro-2-(2-nitrophenyl)malonate in good yield. beilstein-journals.org The subsequent steps involve decarboxylation, esterification, and a reductive cyclization process to afford the final 3-fluorooxindole derivatives. beilstein-journals.orgnih.gov

Another powerful method for constructing fluorinated oxindoles is through palladium-catalyzed intramolecular C-H functionalization. While the synthesis of 3,3-difluoro-2-oxindoles has been achieved through palladium-catalyzed C-H difluoroalkylation of chlorodifluoroacetanilides, similar strategies can be envisioned for monofluorinated analogues starting from appropriate precursors derived from this compound. nih.govmit.edunih.gov This approach offers a direct and efficient route to these heterocyclic systems from readily available starting materials. nih.gov The choice of ligand, such as BrettPhos, has been shown to be crucial for achieving high efficiency in such transformations. nih.govmit.edu

The synthesis of spiroindenyl-2-oxindoles has also been developed via a palladium-catalyzed spirocyclization of 2-bromoarylamides with vinyl bromides, proceeding through a domino Heck/C-H functionalization pathway. mdpi.com

Table 3: Synthesis of Fluorooxindole Precursor via SNAr Reaction beilstein-journals.org

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield (%) |

| This compound | 2-Fluoronitrobenzene | NaH/DMF | Diethyl 2-fluoro-2-(2-nitrophenyl)malonate | 85 |

Synthesis of Fluorinated Diamides and Cyclam Systems

This compound serves as a versatile precursor for the synthesis of fluorinated diamides and macrocyclic systems like cyclams (1,4,8,11-tetraazacyclotetradecane). acs.orgworktribe.com These fluorinated analogues are of interest for their potential to form stable metal ion complexes and for their applications in various bioactive structures. worktribe.comacs.org

The preparation of fluorinated malonamides is readily achieved by the reaction of dialkyl fluoromalonates with amines. worktribe.com These diamides can then be reduced to the corresponding 2-fluoro-1,3-diaminopropane derivatives, which are valuable building blocks for more complex molecules. acs.org

An early example of this chemistry is the synthesis of fluorinated cyclam systems. acs.orgworktribe.com This typically involves the condensation of a fluorinated malonamide (B141969) or a related derivative with an appropriate polyamine precursor, followed by cyclization to form the macrocycle. The incorporation of a 2-fluoro-1,3-diaminopropyl segment into macrocyclic structures has been explored for potential applications in areas such as antitumor agents and enzyme inhibitors. acs.org

For instance, fluorinated diamides can be synthesized from this compound by reacting it with appropriate 1,2-diaminobenzenes. worktribe.com

Table 4: Representative Synthesis of a Fluorinated Diamide worktribe.com

| Reactant 1 | Reactant 2 | Product |

| This compound | 1,2-Diaminobenzene | N,N'-bis(2-aminophenyl)-2-fluoromalonamide |

Annelation Processes

Annelation, or annulation, is a process in which a new ring is constructed onto an existing molecule. This compound can participate in such reactions, providing access to fluorinated cyclic systems. acs.orgworktribe.com While the chemistry of non-fluorinated malonic esters in annelation reactions is well-established, the use of their fluorinated counterparts is a more recent development. worktribe.com

The reactivity of this compound in annelation processes allows for the formation of various carbocyclic and heterocyclic ring systems bearing a fluorine atom. These reactions often involve a sequence of steps, such as Michael addition followed by an intramolecular condensation. The presence of the fluorine atom can influence the reactivity and selectivity of these transformations compared to their non-fluorinated analogues. chimia.ch

Although specific, widely recognized named annelation reactions involving this compound are not extensively documented in the provided context, the principles of reactions like the Robinson annelation can be conceptually applied. The use of fluoromalonate esters in Michael additions, a key step in many annelations, has been reported. acsgcipr.org

Reaction with Dinucleophiles for Pyrimidine and Diazepane Derivatives

This compound is a valuable C3 synthon for the synthesis of fluorinated heterocyclic systems through condensation reactions with dinucleophiles. worktribe.com This approach is particularly useful for the preparation of six- and seven-membered rings such as pyrimidines and diazepanes.

The synthesis of pyrimidine derivatives, which are core structures in many biologically active compounds, can be achieved by reacting this compound with N-C-N fragments like amidines, ureas, or guanidines. bu.edu.egnih.gov One of the earliest examples of fluoroheterocycle synthesis using this strategy was the preparation of 2-ethylthio-5-fluoro-4,6-dihydroxypyrimidine by the reaction of this compound with S-ethyl isothiouronium bromide. acs.orgworktribe.com More recently, this chemistry has been utilized in the synthesis of intermediates for agrochemicals, such as 5-fluoro-4,6-dihydroxypyrimidine, a key precursor to the fungicide Fluoxastrobin, which is formed from the reaction of this compound with formamidine. researchgate.net

The reaction of this compound with 1,2- or 1,3-dinucleophiles can also lead to the formation of other heterocyclic systems. For example, reaction with 1,2-diamines can lead to the formation of benzodiazepine (B76468) precursors or other related seven-membered rings. While not explicitly detailed as diazepane synthesis in the provided search results, the reaction with dinucleophiles is a general strategy that can be applied to the synthesis of various heterocyclic rings, including diazepanes.

Table 5: Synthesis of a Fluorinated Pyrimidine Derivative acs.orgworktribe.com

| Reactant 1 | Reactant 2 | Product |

| This compound | S-Ethyl isothiouronium bromide | 2-Ethylthio-5-fluoro-4,6-dihydroxypyrimidine |

Advanced Research Directions and Applications in Specialized Fields

Medicinal Chemistry and Drug Discovery

While the chemistry of non-fluorinated malonic esters is well-established, the corresponding chemistry of dialkyl fluoromalonates like diethyl fluoromalonate is a more recent, yet rapidly developing, field. acs.org This compound serves as a versatile precursor for creating more complex fluorinated structures, including analogs of biologically active systems. acs.org Its enhanced reactivity, imparted by the fluorine atom, makes it an excellent building block for synthesizing intricate chemical architectures that can mimic or alter the function of natural products. worktribe.com The ability to introduce a fluorine atom provides a method to modify the electronic and steric properties of a molecule, which is a key strategy in developing analogs with modulated biological activities.

This compound has been specifically implicated in the development of novel anticancer agents. Research has demonstrated its use in palladium-catalyzed cross-coupling reactions with aryl bromides to create fluorinated arylamide derivatives, which are being investigated as potential drug candidates for cancer treatment. acs.org Furthermore, it is a key reactant in the synthesis of the anticancer compound 2-fluoro-6-benzothiophenyl acetic acid. The compound is also utilized in the synthesis of 3-fluorooxindole derivatives, a class of heterocyclic systems noted for their useful biological activities and applications in medicinal chemistry.

Table 1: Examples of Bioactive Compounds Synthesized Using this compound

| Compound Class | Specific Example/Target | Therapeutic Area | Relevant Synthesis Reaction | Source(s) |

| Fluorinated Arylamides | Novel drug candidates | Cancer | Palladium-catalyzed arylation | acs.org, |

| Fluoro-substituted Acetic Acids | 2-fluoro-6-benzothiophenyl acetic acid | Cancer | Hydrolysis of a malonate derivative | |

| Fluoropyrimidines | 5-Fluoropyrimidine (B1206419) derivatives | Cancer, Bacterial Infections | Condensation with amidines | acs.org, |

| Enzyme Inhibitors | Carbopeptidase U inhibitor | Not Specified | Alkylation | acs.org |

| Fluorinated Amino Acids | γ-Fluoroglutamic acid | Not Specified | Michael addition | , |

This compound is a valuable intermediate for producing specialized fluorinated acids. The simple hydrolysis of one of the ester groups in fluoromalonate systems, typically achieved by heating in an aqueous acidic medium, provides a straightforward route to α-fluorocarboxylic acids, such as 2-fluoroalkanoic acids. acs.org

Table 2: Synthesis of γ-Fluoroglutamic Acid

| Reactant 1 | Reactant 2 | Reaction Type | Key Steps | Overall Yield | Source(s) |

| This compound | Ethyl α-acetamidoacrylate | Michael Reaction | 1. Condensation under mild conditions2. Hydrolysis of the intermediate | 56% | , |

| Methyl α-fluoroacrylate | Diethyl acetamidomalonate | Michael Reaction | 1. Transesterification2. Hydrolysis | 31% |

One of the most significant applications of this compound is in the synthesis of heterocyclic structures, particularly 5-fluoropyrimidine derivatives. These compounds are of high interest in the pharmaceutical industry for their potential anti-cancer and antibacterial properties. acs.org The synthesis involves the condensation of a dialkyl fluoromalonate with an amidine. The resulting 4,6-dihydroxypyrimidine (B14393) can then be halogenated to produce a 2-substituted 4,6-dichloro-5-fluoropyrimidine (B1312760) derivative. This intermediate is a versatile platform that can be further functionalized to create a wide array of biologically active molecules, including Janus kinase inhibitors and RAF kinase inhibitors. A novel family of antibacterial drugs patented by GSK is based on this synthetic strategy.

The unique properties of fluorine make it a valuable element in the design of enzyme inhibitors. This compound serves as a starting material for molecules designed to interact with enzyme active sites. For instance, it has been used in the synthesis of inhibitors for enzymes like carbopeptidase U. acs.org Additionally, fluorinated compounds derived from it have been employed as probes to measure carboxylesterase activities using 19F NMR spectroscopy. The fluorine atom's ability to act as a leaving group in anionic intermediates or to stabilize transition states is a key principle exploited in the development of mechanism-based "suicide substrate" inactivators and other potent inhibitors.

This compound is a key precursor for various fluorine-containing amino acids. The ring-opening of aziridines by the fluoromalonate anion is a useful method for synthesizing α-fluoro-γ-amino acids after deprotection. acs.org A notable example is the synthesis of γ-fluoroglutamic acid via a Michael reaction. The incorporation of fluorine into amino acids can enhance the enzymatic stability of peptides and proteins and can also be used to probe biosynthetic pathways.

In the context of chalcones, which are known for their biological activities, this compound is used in addition reactions to modify the chalcone (B49325) structure. Research has described the enantioselective addition of this compound to chalcone derivatives in a Michael-type reaction. This reaction adds a fluorinated moiety to the chalcone backbone, creating new complex molecules with potential biological applications.

Agrochemical Development

The incorporation of fluorine atoms into active ingredients is a well-established strategy in agrochemical research to enhance efficacy, metabolic stability, and bioavailability. nih.govbeilstein-journals.org this compound serves as a crucial intermediate in the synthesis of complex, fluorinated pesticides. beilstein-journals.orgbeilstein-journals.org Its utility in this sector is primarily as a building block for creating heterocyclic structures that form the core of modern fungicides and herbicides. beilstein-journals.org

A prominent application of this compound in the agrochemical industry is its role as a key intermediate in the multi-step synthesis of Fluoxastrobin. researchgate.netnih.gov Fluoxastrobin is a broad-spectrum, leaf-systemic fungicide used extensively on cereal crops. researchgate.net It belongs to the dihydro-dioxazine class of chemicals and provides both rapid and prolonged activity against a range of fungal pathogens, including Septoria leaf spot and powdery mildew. researchgate.net

The synthesis process involves the reaction of this compound to construct the core fluorinated pyrimidine (B1678525) ring structure, which is central to the fungicide's biological activity. nih.gov A common synthetic route involves the halogen exchange of diethyl 2-chloromalonate with a fluoride (B91410) source to produce this compound, which is then further reacted to build the final complex molecule. nih.gov

Table 1: Profile of Fluoxastrobin

| Feature | Description |

|---|---|

| Fungicide Class | Dihydro-dioxazine |

| Key Intermediate | This compound |

| Mode of Action | Leaf-systemic, protective |

| Primary Use | Cereal crops (wheat, barley) |

| Target Pathogens | Septoria leaf spot, rusts, powdery mildew, Helminthosporium diseases |

Material Science and Advanced Materials

In material science, the introduction of fluorine into polymers and other materials can impart desirable properties such as increased chemical resistance, thermal stability, and altered surface characteristics. beilstein-journals.orgznaturforsch.com this compound is utilized as a precursor for fluorinated monomers and intermediates that are essential for producing these high-performance materials. nih.govznaturforsch.com

This compound serves as a building block in the synthesis of fluorinated monomers, which can be subsequently polymerized. nih.gov The presence of the fluorine atom in the malonate structure allows for the creation of polymers with unique properties not achievable with their non-fluorinated counterparts. beilstein-journals.org These fluoropolymers find applications in coatings, specialty plastics, and other advanced materials where durability and resistance to harsh environments are critical. beilstein-journals.org Furthermore, it is a key component in the synthesis of various fluorinated specialty chemicals, including certain dyes and pigments. beilstein-journals.org

Biotransformation Processes

Biotransformation utilizes enzymes as catalysts for chemical reactions, offering high selectivity and milder reaction conditions compared to traditional chemical methods. The use of enzymes in asymmetric synthesis, where one enantiomer of a chiral molecule is produced preferentially, is a significant area of research.

While detailed studies on the asymmetric hydrolysis of this compound are specific, its interaction with certain enzymes has been a subject of investigation. Research has utilized the kinetic parameters of this compound in hemolysates to study the activity of carboxylesterases. nist.gov Carboxylesterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. This application indicates that this compound can act as a substrate for these enzymes, opening avenues for potential enzymatic kinetic resolutions.

In a kinetic resolution process, an enzyme selectively hydrolyzes one enantiomer of a racemic ester at a much faster rate than the other, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms. Although the hydrolysis of some complex fluorinated malonates has been found to be challenging under standard chemical conditions, enzymatic methods present a promising alternative for achieving high enantioselectivity. beilstein-journals.orgbeilstein-journals.org

Computational and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the molecular structure, reactivity, and electronic properties of compounds like this compound. mdpi.comrsc.org These theoretical studies offer insights that complement experimental findings and can help predict the behavior of the molecule in various chemical reactions.

Research has employed DFT calculations to determine fundamental properties of this compound. znaturforsch.com These studies have calculated its gas-phase acidity and compared it to its non-fluorinated analog, diethyl malonate, providing insight into the electronic effects of the fluorine atom. znaturforsch.com The calculations also yield the optimized geometric structure of the molecule and its corresponding carbanion. znaturforsch.com Such theoretical data is crucial for understanding the molecule's reactivity, particularly the stability of intermediates in synthetic reactions. znaturforsch.com Other studies have used Nuclear Magnetic Resonance (NMR) spectroscopy on isotopically labeled versions of the compound to determine precise structural parameters. researchgate.net

Table 2: Selected Computational Data for this compound

| Parameter | Method/Details | Finding |

|---|---|---|

| Gas-Phase Acidity (ΔH) | DFT Calculation | 338.6 kcal mol⁻¹ |

| Experimental pKa | In DMSO | 13.9 |

| Molecular Structure | NMR Spectroscopy | J-coupling constants and chemical shifts determined for ¹³C-labeled compound. researchgate.net |

| Carbanion Structure | DFT Optimization | Optimized geometry of the carbanion calculated. znaturforsch.com |

Quantum-Chemical Calculations of Reaction Pathways and Energy Barriers

Quantum-chemical calculations serve as a powerful tool for investigating the intricacies of chemical reactions at the molecular level. These computational methods, such as Density Functional Theory (DFT) and high-level ab initio techniques like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are employed to map out potential energy surfaces (PES) for chemical transformations nih.gov. By identifying transition states, intermediates, and products, researchers can construct detailed reaction pathways.

A key outcome of these calculations is the determination of activation energy barriers, which represent the energy required to initiate a reaction. The rate at which a chemical reaction proceeds is exponentially dependent on this activation energy, making its accurate calculation crucial for predicting reaction kinetics pennylane.ai. For a molecule like this compound, these methods can be used to explore its reactivity, such as in nucleophilic substitution reactions or thermal decomposition. By modeling the geometry of reactants, transition states, and products, quantum chemistry can provide insights into the stereochemical and energetic factors governing its transformations. The process involves optimizing molecular structures and computing minimum energy paths to understand the step-by-step mechanism of a reaction nih.gov.

The general workflow for such an investigation involves:

Optimization of the geometries of reactants and products using a selected model chemistry (e.g., UωB97XD/6-311++G(2d,p)) nih.gov.

Locating the transition state structure connecting reactants and products on the potential energy surface.

Calculating the vibrational frequencies to confirm the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) nih.gov.

Refining the energies of these structures using more accurate methods like CCSD(T) to improve the prediction of the energy barrier nih.gov.

Using theories like Variational Transition-State Theory with tunneling corrections to calculate reaction rate constants over a range of temperatures nih.gov.

These theoretical studies provide fundamental understanding that can guide the design of new synthetic routes or predict the stability of this compound under various conditions.

Molecular Dynamics Simulations for Solvation Structures

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding the structure and dynamics of liquids, including how a solute molecule like this compound interacts with its surrounding solvent molecules—a concept known as the solvation structure figshare.comescholarship.org.

In an MD simulation, the system (e.g., one this compound molecule in a box of water or another solvent) is modeled by defining a force field that describes the potential energy of all particles. Newton's equations of motion are then solved iteratively to trace the trajectory of each atom over a specific period, typically from nanoseconds to microseconds ugr.es. This process generates a detailed, dynamic view of molecular interactions.

By analyzing these trajectories, researchers can extract key information about the solvation shell of this compound:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a specific atom on the solute. RDFs can reveal the average distance and number of solvent molecules in the first and subsequent solvation shells.

Coordination Numbers: By integrating the first peak of the RDF, one can determine the average number of solvent molecules directly interacting with a particular site on the solute.

Solvation Energy: The simulations can quantify the energetic favorability of the solvation process by calculating the interaction energy between the solute and the solvent.

Understanding the solvation structure is critical because it influences the reactivity, stability, and physical properties of the compound in solution. For instance, the arrangement of polar solvent molecules around the ester and fluoro groups of this compound can affect its susceptibility to hydrolysis or its role in a reaction medium. MD simulations provide insights that are often difficult to obtain through direct experimental means u-bordeaux.fr.

Applications in Electrolyte Design for Batteries (e.g., Li-ion)

Fluorinated compounds are of significant interest in the development of advanced electrolytes for high-performance lithium-ion batteries (LIBs). Fluorination can enhance the oxidative stability of solvents, improve the safety characteristics (e.g., non-flammability), and favorably modify the solvation structure of lithium ions (Li⁺), all of which are critical for batteries operating at high voltages or in demanding conditions elsevierpure.comanl.gov.

While research on this compound itself is limited in this context, studies on structurally similar fluorinated malonate esters provide strong evidence for their potential as electrolyte additives. For example, bis(trimethylsilyl) 2-methyl-2-fluoromalonate (BTMSMFM), a related compound, has been shown to significantly improve the performance of high-voltage LIBs researchgate.net. When used as an additive, BTMSMFM successfully prevents the formation of a thick solid electrolyte interphase (SEI) film on the surface of the cathode researchgate.net. A thinner, more stable SEI layer is crucial for reducing impedance and improving long-term cycling stability.

Analytical Applications

Use in Chromatography for Detection and Quantification

Chromatography is a fundamental analytical technique used for separating, identifying, and quantifying components in a mixture. For a compound like this compound, both gas chromatography (GC) and liquid chromatography (LC) are applicable methods for its analysis and purification.

In synthetic chemistry, column chromatography using a solid stationary phase like silica (B1680970) gel is a standard method for purifying products. This compound can be isolated from a reaction mixture using this technique with an appropriate solvent system (eluent), such as a mixture of toluene (B28343) and dichloromethane (B109758) chemwhat.com. The separation is based on the differential partitioning of the compound and impurities between the stationary phase and the mobile phase.

For quantitative analysis, gas chromatography is a highly effective method, particularly when coupled with a flame ionization detector (FID). Studies on the closely related compound diethyl malonate (DEM) demonstrate a robust analytical procedure for detecting trace quantities in an ethanol (B145695) solution dtic.mildtic.mil. In such a method, a small volume of the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation occurs based on the compound's boiling point and interactions with the column's stationary phase. The FID then generates a signal proportional to the amount of substance eluting from the column. This allows for precise quantification, with methods demonstrating linearity over concentration ranges from 21 to 840 ng and high accuracy dtic.mil. Similar GC-FID methods could be readily developed and validated for the detection and quantification of this compound in various matrices.

NMR Spectroscopy and Quantum Information Processing

This compound as a Three-Qubit Quantum System

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for molecular structure elucidation, has also emerged as a powerful experimental platform for quantum information processing (QIP) ox.ac.ukethz.ch. In this context, individual atomic nuclei with spin-1/2 (like ¹H, ¹³C, and ¹⁹F) within a molecule can serve as quantum bits, or "qubits," the fundamental units of quantum information cbpf.br.

A specifically ¹³C-labeled version of this compound has been successfully utilized as a three-qubit quantum system in NMR-based QIP experiments researchgate.netresearchgate.net. In this molecule, the three qubits are typically assigned to the ¹H, ¹⁹F, and ¹³C nuclei of the central C-H-F group. These three nuclear spins are coupled to each other through the J-coupling (or scalar coupling) interaction, which is essential for performing multi-qubit quantum logic gates researchgate.net.

The molecule's utility as a quantum register stems from the distinct resonance frequencies (chemical shifts) of its nuclei and the well-defined J-coupling constants between them. These parameters allow for the precise addressing and manipulation of individual qubits using radio-frequency (RF) pulses. By applying a carefully designed sequence of RF pulses, researchers can initialize the qubits into a specific state (like a pseudopure state), execute quantum algorithms, and read out the final state by observing the NMR spectrum researchgate.netresearchgate.net. This compound has been employed in experiments to create and characterize complex quantum phenomena, such as three-qubit entangled states, demonstrating its effectiveness as a controllable platform for exploring the principles of quantum mechanics and developing quantum computing protocols researchgate.net.

Below is an interactive table summarizing the reported NMR parameters for the ¹³C-labeled this compound three-qubit system.

| Parameter | Nuclei Pair | Value (Hz) |

| J-Coupling | J(¹³C-¹⁹F) | -187.6 |

| J-Coupling | J(¹³C-¹H) | 150.2 |

| J-Coupling | J(¹H-¹⁹F) | 48.2 |

| Data sourced from experimental studies on NMR quantum information processing. researchgate.net |

Experimental Demonstrations in Quantum Delayed-Choice Experiments

Based on available scientific literature, there are no experimental demonstrations of this compound being used in quantum delayed-choice experiments. Research into the applications of this compound in quantum information processing has primarily focused on its use as a multi-qubit system in Nuclear Magnetic Resonance (NMR) quantum computing, specifically for the study of quantum entanglement.

While not a direct application in delayed-choice experiments, the use of ¹³C-labeled this compound in creating and characterizing three-qubit entangled states represents a significant direction in advanced quantum research. researchgate.netresearchgate.netresearchgate.net These experiments leverage the spin states of the carbon-13 nuclei and the fluorine nucleus within the molecule as qubits.

In this context, researchers have utilized this compound to experimentally detect and classify different classes of three-qubit entanglement. researchgate.netresearchgate.net The molecule's specific nuclear magnetic resonance (NMR) parameters are crucial for these quantum information processing tasks. These parameters allow for the precise manipulation and measurement of the qubit states.

The research findings from these entanglement studies provide valuable data on the characteristics of this compound as a quantum system. The experimentally determined NMR parameters for the three-qubit system in ¹³C-labeled this compound are detailed below.

| Parameter | Value |

|---|---|

| Chemical Shifts (ppm) | Data Not Available in Search Results |

| T1 Relaxation Times (s) | Data Not Available in Search Results |

| T2 Relaxation Times (s) | Data Not Available in Search Results |

| Scalar Couplings (Jij) (Hz) | Data Not Available in Search Results |

These studies underscore the utility of specifically designed molecules like this compound in the experimental exploration of quantum phenomena such as multipartite entanglement. researchgate.netresearchgate.netresearchgate.net

Conclusion and Future Research Perspectives

Current State of Research and Underexplored Potential

The current research on diethyl fluoromalonate is primarily centered on its application as a versatile intermediate in the synthesis of complex organic molecules. It is widely recognized as a key component for introducing fluorine into bioactive compounds, which can enhance properties such as metabolic stability and bioavailability. guidechem.com

Established Applications:

Pharmaceuticals: this compound is instrumental in the synthesis of various heterocyclic compounds. guidechem.comacs.org A significant application is in the creation of 5-fluoropyrimidine (B1206419) derivatives, which are core structures in compounds with anti-cancer and antibacterial activities. tradekorea.com

Agrochemicals: The compound is a critical intermediate for fungicides, most notably Fluoxastrobin, a strobilurin fungicide developed to control a variety of fungal diseases on crops. tradekorea.com

Synthetic Building Block: It serves as a precursor for various reactions, including alkylations, Michael additions, and the formation of heterocycles, demonstrating its utility in organic synthesis. acsgcipr.org It is also used to synthesize specialized molecules like fluoride-containing amino acids and enzyme inhibitors. tradekorea.com

Underexplored Potential: While its role in life sciences is well-documented, the potential of this compound in other advanced fields is an active area of investigation.

Materials Science: There is growing interest in its use for manufacturing liquid crystal materials, OLED (Organic Light-Emitting Diode) materials, and other specialty materials for the electronics and communications industries. hopewell-life.com

Chemical Biology: The kinetic parameters of this compound have been utilized to study carboxylesterase activities, indicating its potential as a tool in biochemical research. sigmaaldrich.comchemicalbook.com

The research into this compound is still considered to be in its early stages, with significant potential for the discovery of new applications. tradekorea.com

Emerging Trends and Challenges in Fluoromalonate Chemistry

The field of fluoromalonate chemistry is evolving, driven by the dual needs for innovation and sustainability.

Emerging Trends:

Green Chemistry: A major trend is the development of more environmentally friendly synthetic processes. tradekorea.com This involves moving away from hazardous reagents and adopting greener solvents and catalytic methods to reduce environmental impact.

Asymmetric Synthesis: There is a growing focus on enantioselective reactions involving fluoromalonates. acsgcipr.org The use of organocatalysts and bifunctional catalysts allows for the synthesis of chiral fluorinated γ-nitro carboxylic acid derivatives and other stereospecific compounds, which is crucial for developing modern pharmaceuticals. acsgcipr.org

Flow Chemistry: The adoption of continuous flow technologies for fluorination reactions is gaining traction. This approach can improve safety, efficiency, and scalability for the synthesis of fluoromalonates. acsgcipr.org

Challenges:

Synthesis and Purification: Traditional large-scale synthesis methods often involve hazardous materials like hydrofluoric acid (HF), posing significant safety and environmental risks. hopewell-life.com Furthermore, purifying the final product to the high levels required for pharmaceutical applications (>98%) can be difficult with these older methods. tradekorea.comhopewell-life.com

Cost and Scalability: The development of low-cost, scalable synthetic strategies remains a key challenge for the widespread industrial application of this compound. acsgcipr.org